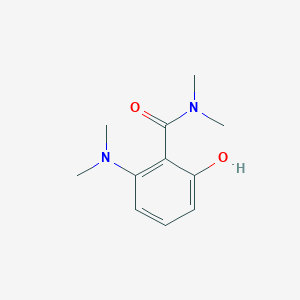![molecular formula C9H12N2O2 B14844988 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of a dioxolo-pyridine derivative with a suitable amine under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dichloromethane at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Triethylamine in dichloromethane at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid
- [1,3]Dioxolo[4,5-b]pyridin-6-amine
- [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol
Uniqueness
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is unique due to its specific amine functional group attached to the propan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c10-3-1-2-7-4-8-9(11-5-7)13-6-12-8/h4-5H,1-3,6,10H2 |
Clé InChI |
VWCKMBSLSZYHLT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)N=CC(=C2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
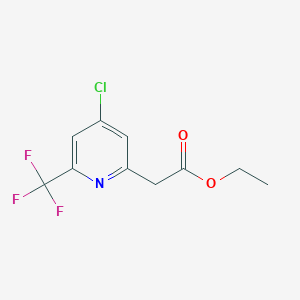

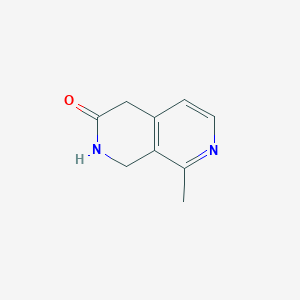
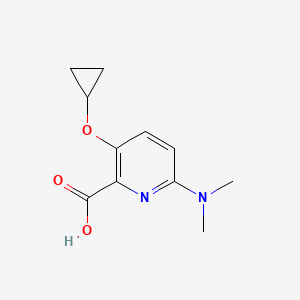
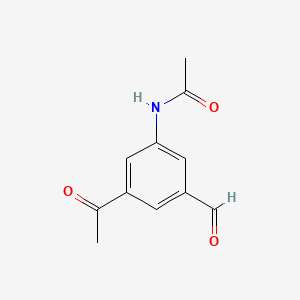

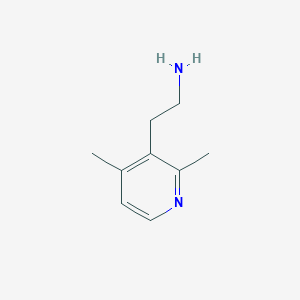



![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)

